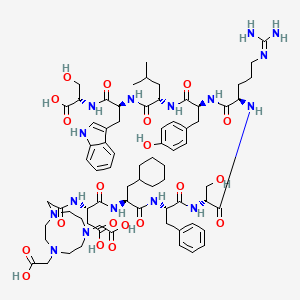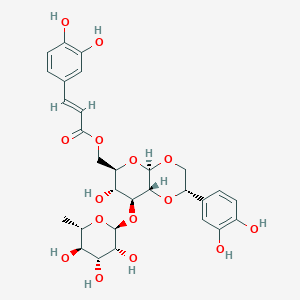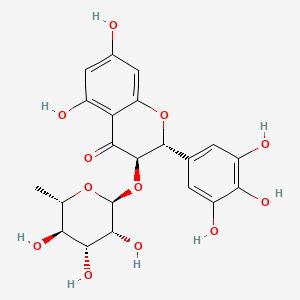
4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2,3-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2,3-dihydro-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-, (2R,3R)-, also known as myricitrin, is a naturally occurring flavonoid glycoside. It is found in various plants, including the bark, leaves, and fruits of the Myrica species. Myricitrin is known for its antioxidant, anti-inflammatory, and analgesic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Myricitrin can be synthesized through the extraction from natural sources such as the bark, leaves, and fruits of Myrica species. The extraction process typically involves the use of solvents like water, ethanol, or methanol, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of myricitrin involves large-scale extraction from plant materials. The process includes grinding the plant material, solvent extraction, filtration, and purification using techniques like column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Myricitrin undergoes various chemical reactions, including:
Oxidation: Myricitrin can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of myricitrin .
Applications De Recherche Scientifique
Myricitrin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the antioxidant properties of flavonoids.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Used as an additive in cosmetics for its antioxidant and skin-whitening effects.
Mécanisme D'action
Myricitrin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Myricitrin scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like COX-2.
Analgesic Activity: Myricitrin modulates pain pathways by inhibiting protein kinase C (PKC) and reducing calcium ion influx.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quercitrin: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Rutin: Known for its vascular protective effects and antioxidant activity.
Hesperidin: A flavonoid glycoside with anti-inflammatory and antioxidant properties.
Uniqueness of Myricitrin
Myricitrin is unique due to its specific combination of hydroxyl groups and glycosidic linkage, which contribute to its potent antioxidant and anti-inflammatory activities. Its ability to modulate multiple molecular pathways makes it a valuable compound for various therapeutic applications .
Propriétés
Numéro CAS |
80443-12-5 |
|---|---|
Formule moléculaire |
C21H22O12 |
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
(2R,3R)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-27,29-30H,1H3/t6-,14-,17+,18+,19+,20-,21-/m0/s1 |
Clé InChI |
QMGYCEQXKDMHDB-JFWXUUDPSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


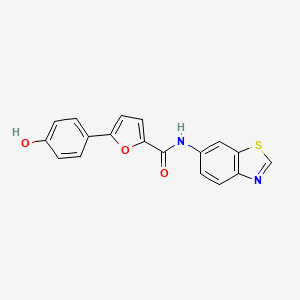
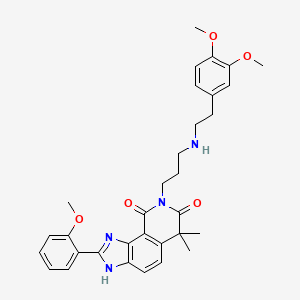
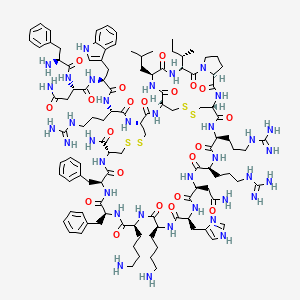
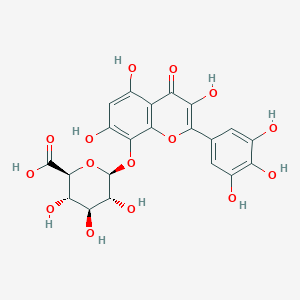
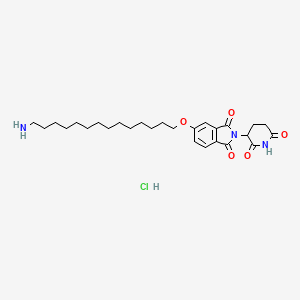
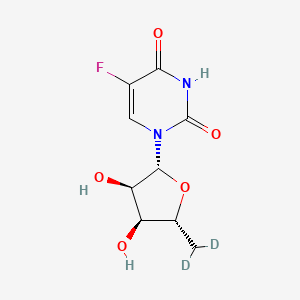
![N-[9-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12388311.png)
![8-Methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one](/img/structure/B12388313.png)


![2-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12388323.png)

